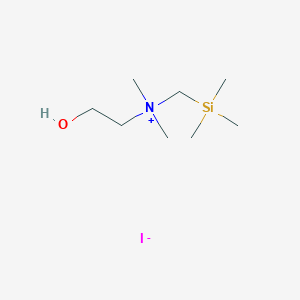

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds as follows:

Starting Materials: Dimethyl(2-hydroxyethyl)amine and trimethylsilylmethyl iodide.

Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 50°C) for several hours.

Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.

Oxidation and Reduction: These reactions may require specific catalysts or reagents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Hydrolysis: Conducted in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.

Major Products Formed

Substitution: Formation of new quaternary ammonium salts with different halides.

Hydrolysis: Formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.

Scientific Research Applications

Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide has several applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.

Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the trimethylsilylmethyl group may enhance the compound’s ability to penetrate lipid bilayers, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

- Ammonium, dimethyl(2-hydroxyethyl)-, chloride

- Ammonium, dimethyl(2-hydroxyethyl)-, bromide

- Ammonium, trimethyl-, iodide

Comparison

Compared to other quaternary ammonium compounds, Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is unique due to the presence of the trimethylsilylmethyl group. This group imparts increased lipophilicity, which can enhance the compound’s ability to interact with lipid membranes. Additionally, the trimethylsilylmethyl group may provide steric hindrance, affecting the compound’s reactivity and stability.

Biological Activity

The compound Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is an organosilicon compound with potential biological activity. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C8H21I2NSi. It features a quaternary ammonium structure, which is significant for its interaction with biological systems. The presence of trimethylsilylmethyl and hydroxyethyl groups enhances its solubility and reactivity.

- Antimicrobial Properties : Quaternary ammonium compounds (QACs) are known for their antimicrobial activity. Studies have shown that similar compounds exhibit effectiveness against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes .

- Cell Membrane Interaction : The cationic nature of the ammonium group allows for electrostatic interactions with negatively charged components of cell membranes, leading to increased permeability and potential cell lysis .

- Cytotoxicity : Some studies have indicated that QACs can induce cytotoxic effects in cancer cells, potentially through apoptosis pathways. This suggests a role in cancer therapy .

Therapeutic Applications

- Antiseptics and Disinfectants : Due to its antimicrobial properties, the compound may be utilized in formulations aimed at disinfecting surfaces or as antiseptics in medical settings.

- Drug Delivery Systems : The ability to modify the solubility and permeability of drugs makes this compound a candidate for enhancing drug delivery systems, particularly for hydrophobic drugs .

1. Antimicrobial Efficacy Study

A study conducted by researchers tested various QACs against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound showed significant inhibition zones, demonstrating strong antibacterial properties .

2. Cytotoxicity in Cancer Cells

In vitro studies have evaluated the cytotoxic effects of QACs on different cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting potential applications in targeted cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Cytotoxicity | Induction of apoptosis | |

| Drug Delivery | Enhanced solubility and permeability |

Table 2: Case Studies Overview

Properties

CAS No. |

21654-72-8 |

|---|---|

Molecular Formula |

C8H22INOSi |

Molecular Weight |

303.26 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |

InChI |

InChI=1S/C8H22NOSi.HI/c1-9(2,6-7-10)8-11(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

KIIBRIPFQKSDIG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CCO)C[Si](C)(C)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.